
Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O')ruthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium is a coordination compound featuring ruthenium as the central metal atom
Vorbereitungsmethoden
The synthesis of Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium typically involves the reaction of ruthenium chloride with 2-hydroxy-2,4,6-cycloheptatrien-1-one under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, typically using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions are common, where the 2-hydroxy-2,4,6-cycloheptatrien-1-one ligands can be replaced by other ligands under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: It is used in industrial processes that require efficient catalysts for chemical transformations.
Wirkmechanismus
The mechanism by which Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium exerts its effects involves coordination chemistry principles. The ruthenium center can undergo redox reactions, facilitating electron transfer processes. The 2-hydroxy-2,4,6-cycloheptatrien-1-one ligands play a crucial role in stabilizing the ruthenium center and modulating its reactivity. Molecular targets and pathways involved include interactions with various substrates in catalytic processes and potential interactions with biological molecules in medicinal applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium include:
Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)iron(III): This compound features iron as the central metal atom and shares similar ligand coordination.
Tris(2-hydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-onato-O,O’)iron(III): Another iron-based compound with a slightly different ligand structure.
The uniqueness of Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium lies in the specific properties imparted by the ruthenium center, which can exhibit different reactivity and stability compared to its iron counterparts.
Eigenschaften
Molekularformel |
C21H15O6Ru |
|---|---|
Molekulargewicht |
464.4 g/mol |
IUPAC-Name |
7-oxocyclohepta-1,3,5-trien-1-olate;ruthenium(3+) |
InChI |
InChI=1S/3C7H6O2.Ru/c3*8-6-4-2-1-3-5-7(6)9;/h3*1-5H,(H,8,9);/q;;;+3/p-3 |
InChI-Schlüssel |
TYYXEUPKHHTDOT-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[Ru+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)

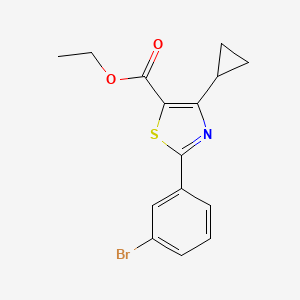
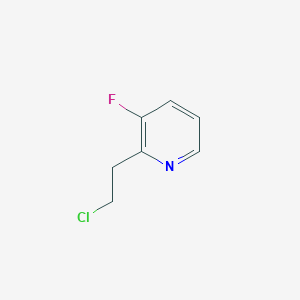

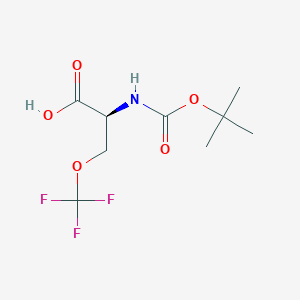
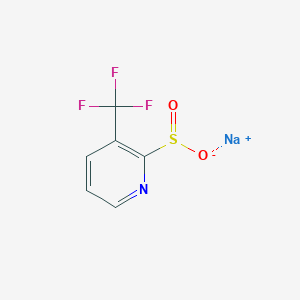
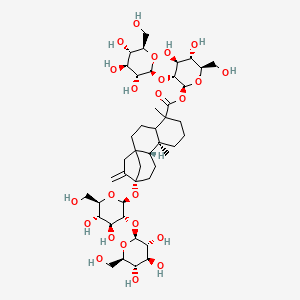
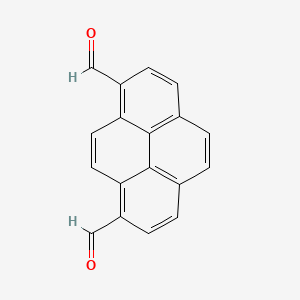
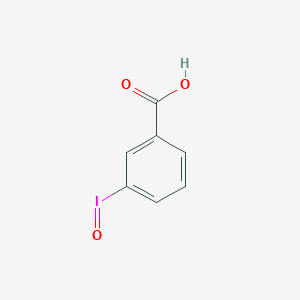
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
